molecular formula C9H18ClNO B2870906 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride CAS No. 2248290-92-6

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride

Cat. No. B2870906
CAS RN: 2248290-92-6
M. Wt: 191.7
InChI Key: BLDMNZDTGFFYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride, also known as Amisulpride, is a pharmaceutical drug used to treat psychiatric disorders such as schizophrenia and dysthymia. The compound belongs to the class of atypical antipsychotics and has a unique chemical structure that makes it distinct from other drugs used to treat mental illnesses. In

Scientific Research Applications

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has been extensively studied for its efficacy in treating various psychiatric disorders. It has been shown to be effective in treating both positive and negative symptoms of schizophrenia, as well as reducing the risk of relapse in patients with this condition. Additionally, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has been shown to be effective in treating dysthymia, a chronic form of depression.

Mechanism of Action

The exact mechanism of action of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is not fully understood, but it is believed to involve the blockade of dopamine receptors in the brain. Specifically, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has a high affinity for D2 and D3 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is thought to reduce the activity of dopamine in the brain, which can help alleviate symptoms of schizophrenia and depression.
Biochemical and Physiological Effects
2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has a number of biochemical and physiological effects on the body. In addition to its effects on dopamine receptors, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. Additionally, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has been shown to have a number of side effects, including weight gain, sedation, and extrapyramidal symptoms.

Advantages and Limitations for Lab Experiments

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Additionally, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is available in both oral and injectable formulations, allowing for flexibility in experimental design.
However, there are also limitations to the use of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride in lab experiments. Its effects on other neurotransmitter systems, as well as its side effects, must be taken into account when interpreting experimental results. Additionally, the high affinity of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride for dopamine receptors may limit its usefulness in studying other aspects of dopamine signaling.

Future Directions

There are several future directions for research on 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride. One area of interest is the development of new formulations of the drug that may reduce its side effects while maintaining its efficacy. Additionally, there is ongoing research into the role of dopamine in various neurological and psychiatric conditions, and 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride may be a useful tool in these studies. Finally, there is interest in exploring the potential of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride for the treatment of other conditions beyond schizophrenia and dysthymia, such as bipolar disorder and substance use disorders.
Conclusion
In conclusion, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride is a unique and well-studied compound with a range of applications in the treatment of psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized, and there are many future directions for research on this compound. As our understanding of the role of dopamine in various conditions continues to evolve, 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride will likely remain an important tool for scientists studying the brain and its disorders.

Synthesis Methods

The synthesis of 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride involves a multistep process that starts with the reaction of 2-oxo-1-pyrrolidine acetamide with 2-chloroethylamine hydrochloride to form 2-(chloroethyl)pyrrolidine-2-one. This intermediate is then reacted with 1-methylpiperazine to obtain 2-(2-methylpiperazin-1-yl)pyrrolidine-2-one. The final step involves the reaction of this compound with 2,3-epoxypropanol to form 2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride.

properties

IUPAC Name

2-(aminomethyl)spiro[2.5]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-7-5-9(7)3-1-8(11)2-4-9;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMNZDTGFFYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride

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